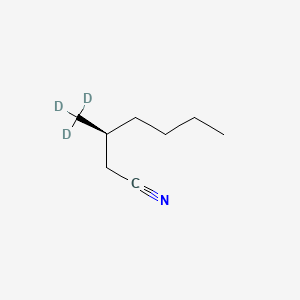

(3S)-Methylheptanonitrile-d3

Beschreibung

(3S)-Methylheptanonitrile-d3 (CAS No. 1329796-95-3) is a deuterated nitrile compound featuring three deuterium (²H) atoms, which replace hydrogen atoms at specific positions in its structure. This isotopic labeling makes it valuable in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where it serves as an internal standard or tracer to minimize interference from proton signals . Its stereospecific (3S) configuration and nitrile functional group (-CN) further distinguish it in synthetic organic chemistry, where it may act as a precursor for chiral amines or carboxylic acids via hydrolysis.

Eigenschaften

Molekularformel |

C8H15N |

|---|---|

Molekulargewicht |

128.23 g/mol |

IUPAC-Name |

(3S)-3-(trideuteriomethyl)heptanenitrile |

InChI |

InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |

InChI-Schlüssel |

FNVNYWLQBGDZSC-XYIHWPHSSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])[C@@H](CCCC)CC#N |

Kanonische SMILES |

CCCCC(C)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Methylheptanonitrile-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the selective incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of (3S)-Methylheptanonitrile-d3 often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-Methylheptanonitrile-d3 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of (3S)-Methylheptanonitrile-d3 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of (3S)-Methylheptanonitrile-d3 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding nitrile oxides, while reduction reactions may yield primary amines.

Wissenschaftliche Forschungsanwendungen

(3S)-Methylheptanonitrile-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and processes, particularly in the field of catalysis.

Wirkmechanismus

The mechanism of action of (3S)-Methylheptanonitrile-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its transformation and identify key intermediates. The deuterium atoms in the compound can also influence reaction kinetics, providing insights into the mechanisms of various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Compounds for Comparison :

(S)-2-Methylhexanol-d3 (CAS 1329614-76-7): A deuterated alcohol with a hydroxyl (-OH) group .

6-Methylheptanal-d7 (CAS 1795020-75-5): A deuterated aldehyde (-CHO) with seven deuterium atoms .

| Compound | Functional Group | Deuterium Positions | Molecular Formula (Deuterated) | Key Applications |

|---|---|---|---|---|

| (3S)-Methylheptanonitrile-d3 | Nitrile (-CN) | 3 deuteriums | C₈H₁₁D₃N | NMR/MS internal standards, chiral synthesis |

| (S)-2-Methylhexanol-d3 | Alcohol (-OH) | 3 deuteriums | C₇H₁₃D₃O | Solvent in deuterated NMR, metabolic studies |

| 6-Methylheptanal-d7 | Aldehyde (-CHO) | 7 deuteriums | C₈H₇D₇O | Isotopic tracing in aldehyde metabolism |

Structural Insights :

- Nitrile vs. Alcohol/Aldehyde : The nitrile group’s strong polarity and resistance to hydrogen bonding contrast with the hydrogen-bonding capability of alcohols and the reactivity of aldehydes in oxidation/reduction reactions.

- Deuteration Impact : Deuterated analogs exhibit higher molecular weights and altered physicochemical properties (e.g., boiling points, solubility) due to isotopic effects. For example, nitriles generally have higher boiling points than aldehydes of similar molecular weight due to stronger dipole-dipole interactions .

Stability Considerations :

- Nitriles like (3S)-Methylheptanonitrile-d3 are chemically stable under neutral conditions but hydrolyze to carboxylic acids in acidic/basic environments. Deuterium substitution may slow reaction rates due to kinetic isotope effects.

- Alcohols and aldehydes are more prone to oxidation; deuterated analogs may exhibit reduced reactivity in such processes.

Biologische Aktivität

(3S)-Methylheptanonitrile-d3 is a deuterated derivative of methylheptanonitrile, featuring a nitrile functional group and a heptane backbone. The presence of deuterium enhances its utility in various biological studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to improved signal clarity. This compound has garnered interest for its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C8H12D3N

- Molecular Weight : 128.23 g/mol

- CAS Number : 1329796-95-3

- Structure : The compound's structure can be represented as follows:

Synthesis

The synthesis of (3S)-Methylheptanonitrile-d3 can be achieved through various methods, including deuteration of the non-deuterated analog. This process often involves the use of heavy water or deuterated reagents to replace hydrogen atoms with deuterium.

The biological activity of (3S)-Methylheptanonitrile-d3 is primarily studied through its interactions with enzymes and receptors. The deuteration may alter binding affinities and metabolic rates compared to non-deuterated versions, providing insights into structure-activity relationships.

Case Studies and Research Findings

- Interaction Studies :

- Inhibition Studies :

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Dexamethasone | 20.35 | Positive control for inflammation |

| (3S)-Methylheptanonitrile-d3 | TBD | Potential anti-inflammatory activity |

- Metabolic Pathways :

- The compound's behavior in biological systems is also examined through metabolic studies, where its deuterated nature allows for tracking metabolic pathways without interference from hydrogen isotopes.

Applications

(3S)-Methylheptanonitrile-d3 serves as an intermediate in the preparation of labeled prostaglandin derivatives, which are vital in research related to neuroinflammation and pain management . Its application extends to analytical standards in chemical research, enhancing the accuracy of experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.